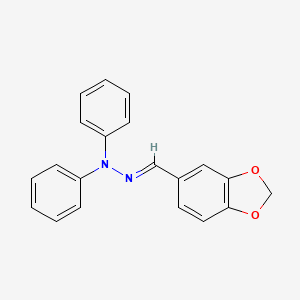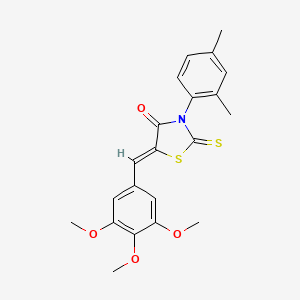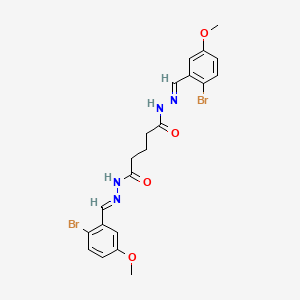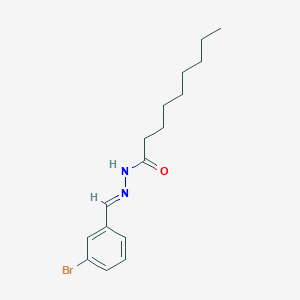
2-(5H-phenanthridin-6-ylidene)propanedinitrile
Vue d'ensemble
Description
2-(5H-phenanthridin-6-ylidene)propanedinitrile is a compound that belongs to the class of phenanthridine derivatives. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenanthridine moiety linked to a propanedinitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-phenanthridin-6-ylidene)propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation of phenanthridine-6-carbaldehyde with malononitrile under basic conditions. The reaction typically proceeds in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5H-phenanthridin-6-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenanthridine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(5H-phenanthridin-6-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Phenanthridine derivatives have shown potential as anticancer agents, and this compound may be explored for similar applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5H-phenanthridin-6-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The phenanthridine moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound with similar structural features.
Phenanthridinone: A derivative with a ketone group instead of the nitrile group.
Phenanthridine-6-carbaldehyde: A precursor used in the synthesis of 2-(5H-phenanthridin-6-ylidene)propanedinitrile.
Uniqueness
This compound is unique due to its combination of the phenanthridine moiety with a propanedinitrile group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
2-(5H-phenanthridin-6-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-9-11(10-18)16-14-7-2-1-5-12(14)13-6-3-4-8-15(13)19-16/h1-8,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYWHCCXPORBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC2=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dichloro-N-[[1-(3,4-dichlorobenzoyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3868148.png)
![2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B3868153.png)
![3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B3868154.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3868159.png)
![4'-[(1-naphthylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3868162.png)

![2-(4-bromophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B3868184.png)
![5-amino-3-[(Z)-1-cyano-2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B3868197.png)
![4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3868203.png)
![2-ethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B3868214.png)

